molecular formula C21H23N3O5S B12411254 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B12411254
M. Wt: 429.5 g/mol
InChI Key: IPNKZNDDUSKIPF-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to an oxazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-hydroxy-1,2-oxazole.

    Attachment of the Benzamide Core: The benzamide core is introduced through a condensation reaction between the oxazole derivative and a benzoyl chloride derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is incorporated by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the benzamide core.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the oxazole ring and benzamide core.

    Reduction: Reduced forms of the benzamide core.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound is a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and proteins. The oxazole ring and sulfonamide group are key functional groups that facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The benzamide core provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-aminophenyl)ethyl]benzamide
  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-methylphenyl)ethyl]benzamide

Uniqueness

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and proteins, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C21H23N3O5S/c1-14-19(15(2)29-24-14)13-28-20-6-4-3-5-18(20)21(25)23-12-11-16-7-9-17(10-8-16)30(22,26)27/h3-10H,11-13H2,1-2H3,(H,23,25)(H2,22,26,27)

InChI Key

IPNKZNDDUSKIPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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